molecular formula C20H15NO B14004631 N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine CAS No. 3299-92-1

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine

Katalognummer: B14004631
CAS-Nummer: 3299-92-1
Molekulargewicht: 285.3 g/mol
InChI-Schlüssel: HHOURJFXDJHIPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to a phenyl-methylidene moiety, which is further linked to a hydroxylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine typically involves the reaction of fluorenone with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules

Vergleich Mit ähnlichen Verbindungen

  • N-(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate

Uniqueness: N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and properties

Eigenschaften

CAS-Nummer

3299-92-1

Molekularformel

C20H15NO

Molekulargewicht

285.3 g/mol

IUPAC-Name

N-[9H-fluoren-9-yl(phenyl)methylidene]hydroxylamine

InChI

InChI=1S/C20H15NO/c22-21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19,22H

InChI-Schlüssel

HHOURJFXDJHIPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)C2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.